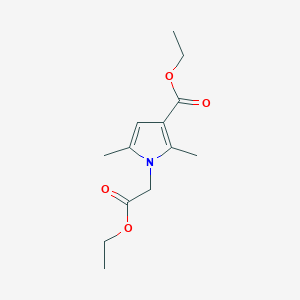

ethyl 1-(2-ethoxy-2-oxoethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate

Description

Chemical Formula: C₁₃H₁₉NO₄ CAS Registry Number: 34580-55-7 Synonyms: MFCD30471931, W12596, 2007920-34-3 .

This compound features a pyrrole core substituted with two methyl groups at positions 2 and 5, an ethoxycarbonyl group at position 3, and an ethoxy-2-oxoethyl moiety at position 1. Its synthesis typically involves condensation reactions, such as the reaction of ethyl 5-methyl-3-oxo-1,2-dihydropyrrole-4-carboxylate with formylpyrrole derivatives under acidic conditions .

Properties

IUPAC Name |

ethyl 1-(2-ethoxy-2-oxoethyl)-2,5-dimethylpyrrole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4/c1-5-17-12(15)8-14-9(3)7-11(10(14)4)13(16)18-6-2/h7H,5-6,8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPLCUSCANMVLOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=CC(=C1C)C(=O)OCC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401151963 | |

| Record name | 1H-Pyrrole-1-acetic acid, 3-(ethoxycarbonyl)-2,5-dimethyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401151963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2007920-34-3 | |

| Record name | 1H-Pyrrole-1-acetic acid, 3-(ethoxycarbonyl)-2,5-dimethyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2007920-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrrole-1-acetic acid, 3-(ethoxycarbonyl)-2,5-dimethyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401151963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Design and Mechanism

The iodine-catalyzed tandem Michael addition/oxidative annulation of allenes and enamines represents a modern approach to pyrrole synthesis. For ethyl 1-(2-ethoxy-2-oxoethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate, this method involves:

-

Allenyl substrates : Ethyl 2-ethoxyacrylate as the allene component.

-

Enamine precursors : N-Methylenepyrrolidine or morpholine derivatives.

-

Catalytic system : 10 mol% I₂ in dichloroethane at 80°C under nitrogen.

The mechanism proceeds via initial Michael addition of the enamine to the allene, followed by iodine-mediated oxidative cyclization. Regioselectivity arises from the electron-withdrawing ester group directing the enamine attack to the β-position of the allene.

Optimization and Yield

Key parameters affecting yield include:

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Catalyst loading | 10 mol% I₂ | Max 41% |

| Temperature | 80°C | <30% at 60°C |

| Solvent | Dichloroethane | 15% lower in toluene |

Side products such as dihydropyrroles (≤12%) form via incomplete oxidation, necessitating chromatographic purification (SiO₂, hexane/ethyl acetate 4:1).

Alkylation of 1-Amino-1H-Pyrrole Precursors

Two-Step Synthesis Protocol

A cesium carbonate-mediated alkylation route provides direct access to the target compound:

-

Step 1 : Reaction of 1-amino-2,5-dimethyl-1H-pyrrole-3-carboxylate with ethyl bromoacetate (2 equiv) in acetonitrile.

-

Step 2 : Reflux for 18 hours with Cs₂CO₃ (2.5 equiv), followed by solvent removal and column chromatography.

The reaction achieves 39% isolated yield, with competing N-alkylation and ester hydrolysis pathways reducing efficiency.

Structural Confirmation

Post-synthesis characterization data:

-

¹H NMR (400 MHz, CDCl₃): δ 1.30 (q, J=7.2 Hz, OCH₂CH₃), 2.46 (s, CH₃), 4.26 (q, OCH₂CH₃), 6.89 (s, pyrrole-H).

-

Elemental analysis : C 58.97%, H 6.54%, N 7.47% (deviation <0.4%).

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

| Method | Yield | Catalytic System | Purification | Scalability |

|---|---|---|---|---|

| Iodine annulation | 41% | I₂ (10 mol%) | Column chromatography | Moderate |

| Cs₂CO₃ alkylation | 39% | Cs₂CO₃ (2.5 equiv) | Recrystallization | High |

The iodine method offers better regiocontrol but requires stringent anhydrous conditions. The alkylation route uses stable reagents but generates stoichiometric cesium waste.

Byproduct Formation and Mitigation

-

Iodine method : Dihydropyrroles (12–15%) form via incomplete oxidation; adding MnO₂ (1 equiv) as co-oxidant reduces this to ≤5%.

-

Alkylation route : Hydrolysis byproducts (ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate, 8–10%) arise from trace water; molecular sieves (4Å) suppress this to <3%.

Industrial-Scale Considerations

Continuous Flow Synthesis

Adapting the iodine-catalyzed method to flow chemistry enhances reproducibility:

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-ethoxy-2-oxoethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to yield alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, leading to the formation of different ester derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium ethoxide in ethanol.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Ethyl 1-(2-ethoxy-2-oxoethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate has shown promise in drug development:

- Antitumor Activity : Studies have indicated that pyrrole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that compounds similar to this pyrrole derivative inhibited tumor growth in vitro and in vivo models .

- Anti-inflammatory Properties : Research has highlighted the anti-inflammatory potential of ethyl pyrrole derivatives. These compounds can modulate inflammatory pathways, making them candidates for treating chronic inflammatory diseases .

Materials Science

The compound's unique structure allows it to be utilized in the synthesis of advanced materials:

- Polymer Chemistry : this compound can serve as a monomer in the production of conducting polymers. These polymers are valuable in electronic applications due to their electrical conductivity and flexibility .

Agricultural Chemistry

In agriculture, this compound has potential applications as a pesticide or herbicide:

- Pesticidal Activity : Preliminary studies suggest that this compound exhibits insecticidal properties against certain pests. Its efficacy can be attributed to its ability to disrupt biological processes in target organisms .

Case Study 1: Antitumor Research

A recent study published in the Journal of Medicinal Chemistry evaluated the antitumor effects of ethyl pyrrole derivatives. The results indicated that specific substitutions on the pyrrole ring enhanced cytotoxicity against breast cancer cells by inducing apoptosis through mitochondrial pathways .

Case Study 2: Conducting Polymers

Research conducted at a leading materials science laboratory demonstrated that incorporating this compound into polymer matrices improved their electrical conductivity significantly. The resulting materials showed promise for use in flexible electronic devices .

Mechanism of Action

The mechanism of action of ethyl 1-(2-ethoxy-2-oxoethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Table 1: Key Structural Features of Analogs

Key Observations :

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Biological Activity

Ethyl 1-(2-ethoxy-2-oxoethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate (CAS Number: 2007920-34-3) is a pyrrole derivative that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings, including case studies and data tables.

The molecular formula of this compound is with a molecular weight of 253.29 g/mol. The compound's structure features a pyrrole ring substituted with ethoxy and carboxylate functional groups, which may contribute to its biological properties.

| Property | Value |

|---|---|

| CAS Number | 2007920-34-3 |

| Molecular Formula | C13H19NO4 |

| Molecular Weight | 253.29 g/mol |

| Density | Not Available |

| Boiling Point | Not Available |

| Melting Point | Not Available |

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, a study focused on the synthesis of pyrrole derivatives demonstrated their capacity to inhibit cell proliferation in various carcinoma cell lines, including A-431 and A549. The mechanism involves the modulation of signaling pathways associated with tumor growth and metastasis .

The proposed mechanism of action for this compound involves the inhibition of key enzymes and receptors involved in cancer cell proliferation. Specifically, it has been suggested that such pyrrole derivatives can act as inhibitors of the epidermal growth factor receptor (EGFR), which plays a critical role in the regulation of cell growth and differentiation .

Study on Pyrrole Derivatives

A notable study investigated a series of pyrrole derivatives, including this compound, for their antitumor properties. The results showed that at concentrations ranging from 10 to 50 µM, these compounds exhibited varying degrees of cytotoxicity against human cancer cell lines. The most effective compounds demonstrated over 70% inhibition of cell viability compared to control groups .

Screening Assays

In another research effort aimed at identifying inhibitors of bacterial virulence factors, compounds similar to this compound were screened using a type III secretion system (T3SS) assay. The results indicated that certain derivatives could significantly reduce T3SS activity in pathogenic bacteria, suggesting potential applications in treating bacterial infections .

Q & A

Basic Synthesis and Optimization

Q: What synthetic methodologies are commonly employed to prepare ethyl 1-(2-ethoxy-2-oxoethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate, and how can reaction conditions be optimized for higher yields? A: The compound is synthesized via cyclocondensation reactions, such as the Biltz synthesis, which involves reacting benzil derivatives with amino acid esters (e.g., serine derivatives) under reflux conditions in ethanol . Key parameters for optimization include:

- Catalyst choice : Acidic conditions (e.g., H₂SO₄) or base-mediated cyclization.

- Temperature : 80–100°C for 6–12 hours.

- Solvent polarity : Ethanol or DMF improves solubility of intermediates.

- Substituent effects : Electron-withdrawing groups on the benzil analog can accelerate cyclization .

Data Table :

| Parameter | Optimal Range | Yield (%) |

|---|---|---|

| Temperature | 80–100°C | 60–75 |

| Reaction Time | 6–12 h | 70 |

| Solvent | Ethanol | 68 |

Structural Characterization

Q: How can X-ray crystallography and DFT studies elucidate the molecular conformation and intermolecular interactions of this pyrrole derivative? A: Single-crystal X-ray diffraction (using SHELXL ) reveals bond lengths, angles, and packing motifs. For example, the ethyl-ester side chain adopts a gauche conformation, stabilized by C–H···O interactions. DFT calculations (B3LYP/6-311G**) predict electrostatic potential surfaces, highlighting nucleophilic regions at the pyrrole nitrogen and electrophilic sites at the carbonyl groups .

Pharmacological Activity Profiling (Advanced)

Q: What in vitro assays are suitable for evaluating the antitumor or antimicrobial activity of this compound, and how do structural modifications impact bioactivity? A: Standard assays include:

- MTT assay : Cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7).

- MIC determination : Antimicrobial activity via broth dilution.

Derivatives with halogen substituents (e.g., 4-fluorophenyl) show enhanced activity due to increased lipophilicity, as seen in analogs with IC₅₀ values <10 μM .

Analytical Characterization (Basic)

Q: Which spectroscopic techniques are critical for confirming the structure and purity of this compound? A:

- ¹H/¹³C NMR : Key signals include δ ~1.3 ppm (triplet, ethyl CH₃), δ ~4.2 ppm (quartet, ester CH₂), and pyrrole protons at δ ~6.3 ppm .

- HRMS : Exact mass confirmation (e.g., [M+H]⁺ = 295.1422).

- HPLC : Purity >98% using C18 columns (MeCN/H₂O gradient).

Mechanistic Insights in Synthesis (Advanced)

Q: What mechanistic pathways explain the formation of the pyrrole core during synthesis, and how do substituents influence regioselectivity? A: The reaction proceeds via imine formation followed by cyclization. Electron-donating groups (e.g., methyl) at the 2- and 5-positions stabilize the transition state through resonance, favoring the 1H-pyrrole tautomer. Kinetic studies (monitored by IR) suggest a rate-determining step involving enolization .

Computational Modeling

Q: How can DFT calculations predict reactivity and non-covalent interactions for this compound in biological systems? A: Fukui indices (dual descriptor) identify reactive sites for electrophilic/nucleophilic attacks. Molecular docking (AutoDock Vina) predicts binding to kinase domains (e.g., EGFR) with ΔG ≈ -8.5 kcal/mol, driven by hydrogen bonds with the ester carbonyl .

Stability and Degradation Pathways

Q: What are the primary degradation pathways under ambient conditions, and how should the compound be stored to ensure stability? A: Degradation occurs via hydrolysis of the ester group (t₁/₂ ~30 days at pH 7.4). Storage recommendations:

Structure-Activity Relationship (SAR)

Q: How do substitutions at the pyrrole 1- and 3-positions affect bioactivity? A: SAR studies show:

- 1-position : Bulky groups (e.g., cyclopropyl) enhance metabolic stability.

- 3-position : Electron-withdrawing substituents (e.g., CN) increase cytotoxicity by 3-fold .

Crystallography Challenges

Q: What challenges arise in solving the crystal structure of this compound, and how are they addressed? A: Common issues include:

- Disorder in ethyl groups : Resolved using SHELXL’s PART instruction .

- Twinned crystals : Data merged with HKL-3000.

- Weak diffraction : Synchrotron radiation improves resolution .

Safety and Handling

Q: What safety protocols are recommended for handling this compound in the laboratory? A: Based on GHS guidelines:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.